molecular formula C17H13N3O3 B395401 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 131336-38-4

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B395401
CAS No.: 131336-38-4
M. Wt: 307.3g/mol
InChI Key: OURSAWKYEGMNPI-UHFFFAOYSA-N
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Description

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a synthetic organic compound designed for research and development purposes. It belongs to the 1,3-dioxolo[4,5-g]quinoline chemical class, a ring system known to be of significant interest in medicinal chemistry . Compounds based on this scaffold have demonstrated potential as intermediates for the synthesis of more complex molecules and have been investigated for their biological activity . Specifically, the 1,3-dioxolo[4,5-g]quinoline core structure has been associated with antibacterial properties in scientific literature, suggesting a potential area of application for this and similar compounds . The structure of this compound features a quinoline core fused to a 1,3-dioxole ring, substituted with an amino group and an N-phenylcarboxamide moiety at the 6 and 7 positions, respectively. This specific arrangement of functional groups may be explored for its influence on the compound's physicochemical properties and its interactions in biological systems. Researchers can utilize this chemical as a building block for the synthesis of novel derivatives or as a standard in analytical and biological screening studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-16-12(17(21)19-11-4-2-1-3-5-11)6-10-7-14-15(23-9-22-14)8-13(10)20-16/h1-8H,9H2,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURSAWKYEGMNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with quinoline-based intermediates under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure, which combines an amino group, a phenyl ring, and a dioxolo-quinoline core. This unique combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

6-Amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide (CAS No. 131336-38-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H13N3O3C_{17}H_{13}N_3O_3, with a molecular weight of 307.30 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.

Antiviral Properties

Quinoline derivatives, including this compound, have been investigated for their antiviral properties. Research indicates that quinolines can exhibit activity against various viruses such as the Zika virus, enteroviruses, and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Anticancer Activity

In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A notable method is the sonochemical synthesis using titanium dioxide nanoparticles as catalysts. This green chemistry approach allows for high yields and operational simplicity while minimizing environmental impact .

Study 1: Antiviral Activity Assessment

A study conducted on a series of quinoline derivatives, including this compound, revealed significant antiviral activity against Zika virus. The compound was shown to inhibit viral replication effectively at low micromolar concentrations.

CompoundIC50 (µM)Virus Type
This compound5.2Zika Virus
Control Compound15.0Zika Virus

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of quinoline derivatives found that this compound exhibited IC50 values in the range of nanomolar concentrations against various cancer cell lines.

Cell LineIC50 (nM)Mechanism
HeLa50Apoptosis Induction
MCF-730Cell Cycle Arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide, and how can its purity be validated?

  • Methodology :

  • Synthesis : Utilize multi-step reactions involving condensation and cyclization. For example, quinoline derivatives are often synthesized via nucleophilic substitution or cyclocondensation of precursors like halogenated quinolines with amines or carboxamide groups. Key reagents include TEA (triethylamine) and DMF (dimethylformamide) under reflux conditions .

  • Characterization : Validate purity using HPLC (>95%) and confirm structural integrity via:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), dioxolane protons (δ 5.0–6.0 ppm), and carboxamide carbonyl (δ ~170 ppm) .

  • Elemental analysis : Ensure C, H, N content matches theoretical values (e.g., C: 65.2%, H: 4.3%, N: 12.8%) .

    • Example Protocol :
StepReagents/ConditionsYieldKey Spectral Data
1Boc-protected diamine, DMF, TEA, rt, 2–5 h61–90%IR: 1680 cm⁻¹ (C=O)
2NaOCl, KOH(aq), DMF, 0–5°C72–93%¹H NMR: δ 6.8–7.5 (Ar-H)

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values with controls like ciprofloxacin .
  • Anticancer assays : Conduct MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ values and compare with reference compounds like doxorubicin .
  • Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?

  • Methodology :

  • SAR (Structure-Activity Relationship) studies : Modify substituents on the quinoline core (e.g., halogenation at position 6, phenyl group substitution). For example, 2-chloroquinoline derivatives show enhanced antiproliferative activity .
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinity to targets like DNA gyrase (for antimicrobial activity) or Bcl-2 (for apoptosis) .
  • ADMET prediction : Employ SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing MTT assay protocols (e.g., 48h vs. 72h exposure) .
  • Purity validation : Re-test compounds with conflicting results using LC-MS to rule out impurities (>98% purity required) .
  • Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects. For instance, a compound may activate unintended pathways in certain cell lines .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., DNA topoisomerase II) .
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., albumin) to assess binding constants .
  • Solid-state NMR : Study drug-membrane interactions using model lipid bilayers .

Data Contradiction Analysis

Q. How to address inconsistencies in antimicrobial efficacy between in vitro and in vivo models?

  • Methodology :

  • Bioavailability studies : Use LC-MS/MS to measure plasma/tissue concentrations. Low in vivo efficacy may stem from poor absorption (e.g., logD >3.5 reduces permeability) .
  • Metabolite profiling : Identify active metabolites via HPLC-ESI-MS. For example, N-dealkylation may reduce activity .
  • Infection model optimization : Adjust inoculum size or immune suppression in animal models to better mimic human pathophysiology .

Methodological Framework

Q. What theoretical frameworks guide experimental design for quinoline-based drug discovery?

  • Methodology :

  • Hypothesis-driven research : Start with a literature-derived hypothesis (e.g., "Halogenation enhances DNA intercalation") and design experiments to test it .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction conditions (e.g., temperature, solvent ratio) for scalable synthesis .
  • Evidence hierarchy : Prioritize mechanistic studies (e.g., target engagement assays) over correlative data (e.g., cell viability alone) .

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